molecular formula C20H16FN3O4S2 B3401480 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1040679-93-3

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3401480
CAS No.: 1040679-93-3
M. Wt: 445.5 g/mol
InChI Key: PQXOYADJCLQAHC-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS RN: 1040679-93-3) is a sulfonamide derivative featuring a thiophene backbone substituted with a 1,2,4-oxadiazole ring and aryl groups. Its structure includes a 4-fluorophenyl moiety attached to the oxadiazole ring and a 4-methoxyphenyl group linked via a methyl-sulfonamide bond. The compound’s design leverages the bioisosteric properties of the 1,2,4-oxadiazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-24(15-7-9-16(27-2)10-8-15)30(25,26)17-11-12-29-18(17)20-22-19(23-28-20)13-3-5-14(21)6-4-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXOYADJCLQAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Features

This compound features several key structural components that contribute to its biological activity:

  • Oxadiazole Ring : Known for its role in drug design, this ring enhances interactions with biological targets.
  • Thiophene Moiety : This heterocyclic structure is associated with various pharmacological properties.
  • Fluorophenyl Group : The presence of fluorine may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that it may inhibit bacterial growth through enzyme inhibition.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals.
  • Anticancer Effects : There is emerging evidence pointing towards its efficacy against certain cancer cell lines.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The oxadiazole and thiophene components may interact with key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound might influence signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

StudyFindings
Patel et al. (2024)Investigated sulfonamide derivatives showing significant antibacterial and antioxidant activities. Compounds exhibited enhanced efficacy compared to standard drugs like streptomycin .
Barbuceanu et al. (2020)Reported on the synthesis of triazole derivatives with potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
PMC Review (2020)Summarized the pharmacological profiles of oxadiazole derivatives, highlighting their potential in treating infections and cancers .

Comparative Analysis

A comparison with related compounds provides insight into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiopheneFuran ring instead of phenylModerate antibacterial effects
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiopheneMethoxy group substitutionEnhanced anticancer activity

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

  • Key Differences : Replaces the thiophene-sulfonamide core with a piperidine-carboxamide.
  • Activity: Demonstrated superior binding affinity (-9.4 kcal/mol) against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) compared to the control drug isoniazid (-5.3 kcal/mol) .
  • Toxicity: Non-carcinogenic but hepatotoxic in preclinical models .

N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

  • Key Differences : Substitutes the 4-methoxyphenyl group with a 4-chlorophenyl and replaces fluorine with ethoxy on the oxadiazole ring.
  • Ethoxy substitution could alter metabolic stability .

Analogues with Sulfonamide-Thiophene Cores

5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Key Differences : Uses a tetrazole ring instead of oxadiazole and lacks the sulfonamide group.
  • Activity : Exhibited strong binding to EthR (-8.9 kcal/mol), a regulator of ethionamide activation in M. tuberculosis, outperforming ethionamide (-5.1 kcal/mol) .

Pharmacokinetic and Toxicity Profiles

Compound Molecular Weight LogP<sup>a</sup> Binding Affinity (kcal/mol) Hepatotoxicity Key Substituents
Target Compound 475.97 ~3.2 (estimated) N/A Unknown 4-Fluorophenyl, 4-methoxyphenyl
C22 (Piperidine-carboxamide analogue) 407.45 3.8 -9.4 (InhA) Yes 4-Fluorophenyl, 2-methylphenyl
C29 (Tetrazole analogue) 286.31 2.1 -8.9 (EthR) No 4-Ethylphenyl, tetrazole
4-Chlorophenyl-sulfonamide analogue 475.97 3.5 N/A Unknown 4-Chlorophenyl, 4-ethoxyphenyl

<sup>a</sup> LogP values estimated via fragment-based methods.

Key Observations:

  • Substituent Effects: Fluorine and chlorine atoms enhance target engagement via halogen bonding but may increase toxicity (e.g., C22’s hepatotoxicity) .
  • Core Modifications :
    • Thiophene-sulfonamide cores (target compound) vs. piperidine-carboxamide (C22) result in distinct binding modes. Sulfonamides often exhibit better solubility, while carboxamides may enhance membrane penetration .
    • Tetrazole-containing analogues (C29) show reduced molecular weight and improved ligand efficiency but lack the sulfonamide’s hydrogen-bonding capacity .

Q & A

Basic: What are the recommended synthetic routes for 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, and how can yield optimization be achieved?

Methodological Answer:

  • Step 1: Begin with a multi-step synthesis involving:
    • Oxadiazole formation: React 4-fluorobenzamide with hydroxylamine hydrochloride under acidic conditions to generate the 1,2,4-oxadiazole ring .
    • Thiophene sulfonamide coupling: Use a Buchwald-Hartwig amination or Ullmann coupling to attach the N-(4-methoxyphenyl)-N-methyl sulfonamide group to the thiophene core .
  • Step 2: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) . For example, a central composite design (CCD) can identify interactions between variables (e.g., reaction time vs. temperature) to maximize yield .
  • Key Validation: Confirm intermediate purity via HPLC (>95%) and final compound identity using 1^1H/13^13C NMR and HRMS .

Basic: How should researchers validate the structural integrity of this compound, particularly its sulfonamide and oxadiazole moieties?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Look for characteristic sulfonamide protons (δ 3.0–3.5 ppm for N–CH3_3) and oxadiazole ring protons (δ 8.2–8.5 ppm for aromatic coupling) .
    • IR: Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .
  • X-ray Crystallography: Resolve ambiguities in stereoelectronic effects (e.g., planarity of the oxadiazole-thiophene system) .
  • Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to verify bond angles and torsional strain .

Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved in preclinical assays?

Methodological Answer:

  • Mechanistic Profiling:
    • Use kinase inhibition panels to identify off-target interactions (e.g., MAPK or PI3K pathways) that may explain cytotoxicity .
    • Perform ROS (reactive oxygen species) assays to determine if oxidative stress underlies contradictory effects .
  • Dose-Response Refinement: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with rigorous controls (e.g., IC50_{50} ± SEM) to rule out cell-type-specific artifacts .
  • In Silico Guidance: Apply molecular docking (e.g., AutoDock Vina) to prioritize binding hypotheses for the oxadiazole moiety against COX-2 (anti-inflammatory) vs. topoisomerase II (cytotoxic) .

Advanced: What computational strategies are recommended to predict the compound’s pharmacokinetics (e.g., CYP450 metabolism, BBB permeability)?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate logP (lipophilicity) and CYP3A4/2D6 inhibition risks. For example, the 4-methoxyphenyl group may enhance metabolic stability but reduce BBB penetration .
    • Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion rates .
  • Metabolite Identification:
    • In vitro microsomal assays (human liver microsomes + NADPH) coupled with LC-MS/MS can detect primary oxidative metabolites (e.g., demethylation of the methoxy group) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl-oxadiazole pharmacophore?

Methodological Answer:

  • Analog Synthesis:
    • Variation 1: Replace 4-fluorophenyl with 3,4-difluorophenyl to test electronic effects on target binding .
    • Variation 2: Substitute the oxadiazole ring with triazole or thiadiazole to assess heterocycle rigidity .
  • Biological Testing Matrix:
    • Prioritize assays based on target hypotheses (e.g., antimicrobial: MIC vs. Gram-negative/Gram-positive strains; anticancer: apoptosis markers via flow cytometry) .
  • Data Analysis:
    • Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

Basic: What analytical techniques are critical for assessing purity and stability in long-term storage?

Methodological Answer:

  • Stability-Indicating Methods:
    • HPLC-DAD: Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .
    • TGA/DSC: Identify thermal decomposition thresholds (e.g., sulfonamide group stability above 150°C) .
  • Storage Recommendations:
    • Store in amber vials under inert gas (N2_2) at -20°C to prevent photodegradation of the oxadiazole ring .

Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Formulation Strategies:
    • Nanoparticulate Systems: Use PLGA or lipid-based nanoparticles (70–150 nm, PDI <0.2) to enhance bioavailability .
    • Co-solvent Blends: Optimize PEG-400/water ratios via phase solubility studies .
  • In vivo Validation:
    • Conduct pharmacokinetic studies in rodents (IV vs. oral administration) with LC-MS quantification of plasma concentrations .

Advanced: What experimental and computational approaches resolve crystallography challenges for this compound?

Methodological Answer:

  • Crystallization Screen:
    • Use High-Throughput Crystallization (e.g., MemGold suites) with varied solvent polarity (e.g., DMSO/EtOH gradients) .
  • Electron Density Analysis:
    • Refine ambiguous regions (e.g., sulfonamide torsion angles) using Olex2 with SHELXL .
  • Complementary Methods:
    • Pair X-ray data with Solid-State NMR to resolve dynamic disorder in the thiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

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